5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile
Description
5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile is a heterocyclic compound that features both an oxadiazole and a pyrrole ring
Properties
IUPAC Name |
5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-5-7(4-11)3-8(14)10-12-9(6-15-2)13-16-10/h3,5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPBDDPRDCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NC(=NO2)COC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrole moiety. One common synthetic route includes the reaction of a methoxymethyl-substituted hydrazine with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a suitable pyrrole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrole moiety can also contribute to the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile include other oxadiazole and pyrrole derivatives. For example:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar bioisosteric properties.
Pyrrole derivatives: Compounds with a pyrrole ring can have similar chemical reactivity and biological activity.
What sets this compound apart is the combination of both rings in a single molecule, which can lead to unique properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
